

Step-by-step guide for dissolving and storing BLK degrader 1.

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Compound of Interest

Compound Name: BLK degrader 1

Cat. No.: B12381218

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Application Notes and Protocols for BLK Degradar 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLK Degradar 1 is a selective, small molecule degrader of B-lymphoid tyrosine kinase (BLK), a non-receptor tyrosine kinase of the Src family. BLK plays a crucial role in B-cell receptor signaling and B-cell development. Dysregulation of BLK has been implicated in certain malignancies, making it a target for therapeutic intervention. Unlike traditional inhibitors that merely block the kinase activity, **BLK Degradar 1** facilitates the complete removal of the BLK protein by hijacking the body's own protein disposal machinery. This approach offers a distinct and potentially more durable therapeutic effect. These application notes provide a comprehensive guide to the dissolution, storage, and experimental use of **BLK Degradar 1**.

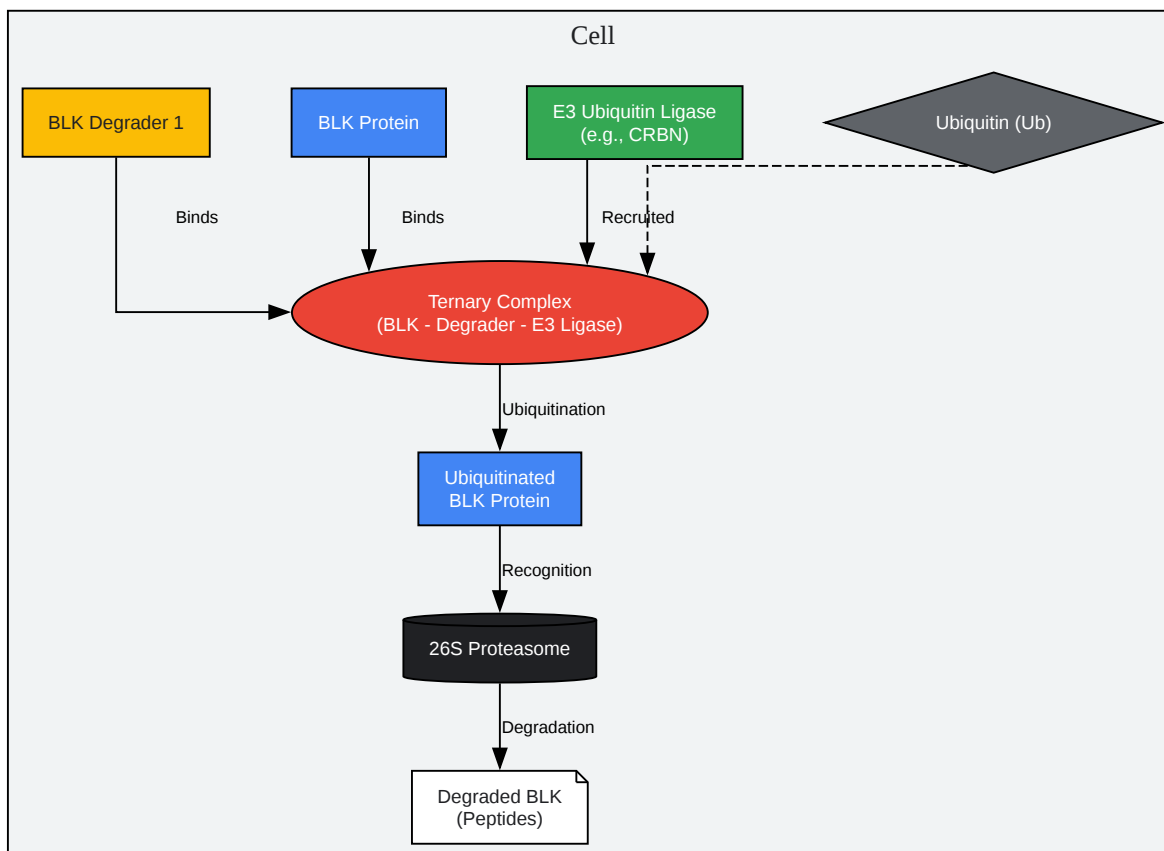
Data Presentation

The following table summarizes the key quantitative data for **BLK Degradar 1**.

Parameter	Value	Reference
Molecular Weight	582.59 g/mol	[1]
Solubility in DMSO	≥ 80 mg/mL (≥ 137.32 mM)	[2]
In Vivo Solubility (Example Formulation 1)	2.5 mg/mL (4.29 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[3]
In Vivo Solubility (Example Formulation 2)	2.5 mg/mL (4.29 mM) in 10% DMSO, 90% Corn Oil	[3]
Stock Solution Storage (-20°C)	Up to 1 month	[3]
Stock Solution Storage (-80°C)	Up to 6 months	

Signaling Pathway and Mechanism of Action

BLK Degradar 1 is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of BLK protein through the ubiquitin-proteasome system. It functions by forming a ternary complex between the BLK protein and an E3 ubiquitin ligase. While the specific E3 ligase for **BLK degrader 1** is not explicitly stated in the provided search results, many kinase degraders utilize the Cereblon (CRBN) E3 ligase. Once the ternary complex is formed, the E3 ligase ubiquitinates the BLK protein, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process results in the elimination of the BLK protein from the cell.



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BLK Degradar 1 Mechanism of Action

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental consistency. It is recommended to prepare a concentrated stock solution in a non-aqueous solvent like DMSO, which can then be diluted for various applications.

Materials:

- **BLK Degrader 1** (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (recommended)

Protocol:

- Before opening, allow the vial of **BLK Degrader 1** to equilibrate to room temperature for 15-20 minutes to prevent condensation.
- Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of **BLK Degrader 1** (MW: 582.59), you would add 171.65 μ L of DMSO.
- Add the calculated volume of DMSO to the vial containing the solid **BLK Degrader 1**.
- Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and all solid has dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

In Vitro Protocol: Western Blot Analysis of BLK Degradation

This protocol outlines the steps to assess the degradation of BLK protein in a cell-based assay using Western blotting.

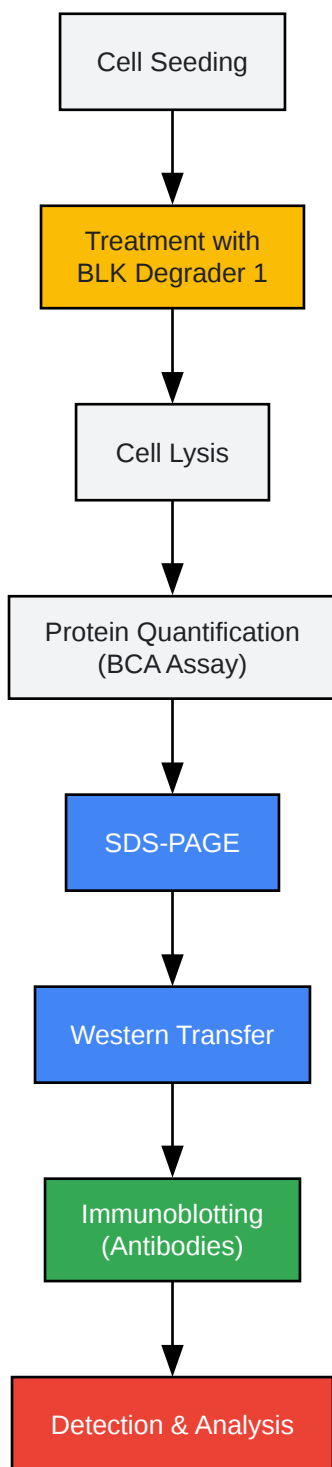
Materials:

- Appropriate B-lymphoid cell line expressing BLK
- Complete cell culture medium
- **BLK Degradar 1** stock solution (in DMSO)
- Vehicle control (DMSO)
- 6-well or 12-well cell culture plates
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BLK and anti-loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- ECL substrate
- Chemiluminescence imaging system

Protocol:

- **Cell Seeding:** Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight.
- **Treatment:** Treat the cells with varying concentrations of **BLK Degradar 1** (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer with inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
- **Protein Quantification:** Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
- **Sample Preparation:** Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BLK antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane thoroughly with TBST.
- **Detection and Analysis:**
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.

- Quantify the band intensities. Normalize the BLK band intensity to the loading control band intensity.
- Calculate the percentage of BLK degradation relative to the vehicle-treated control.



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Experimental Workflow for Western Blot Analysis

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